molecular formula C20H40O2 B1520049 Eicosanoic-20,20,20-d3 Acid

Eicosanoic-20,20,20-d3 Acid

Cat. No.: B1520049
M. Wt: 315.5 g/mol
InChI Key: VKOBVWXKNCXXDE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C20H37D3O2 . It is a saturated fatty acid with a 20-carbon chain and three deuterium atoms at the 20th carbon position. This compound is primarily used in scientific research for its isotopic labeling properties, which help in tracing biochemical pathways and studying metabolic processes.

Biochemical Analysis

Biochemical Properties

Eicosanoic-20,20,20-d3 Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is acyl-CoA synthetase, which catalyzes the activation of fatty acids by converting them into acyl-CoA derivatives. This interaction is crucial for the subsequent incorporation of this compound into complex lipids such as phospholipids and triglycerides. Additionally, this compound can be metabolized by enzymes like fatty acid desaturases and elongases, which modify its structure to produce other bioactive lipids .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes involved in signal transduction. For instance, this compound can alter the fluidity and composition of cell membranes, impacting the function of membrane proteins and receptors. This, in turn, can influence gene expression and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in lipid metabolism, inflammation, and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into cellular membranes and its interaction with specific biomolecules. This compound can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. Activation of PPARs by this compound leads to changes in the expression of genes involved in fatty acid metabolism, inflammation, and energy homeostasis. Additionally, this compound can inhibit or activate enzymes such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of eicosanoids, potent signaling molecules that mediate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and hydrolysis over extended periods. These degradation processes can affect its bioavailability and efficacy in experimental studies. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to alterations in cellular function, including changes in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve energy homeostasis. At high doses, it can induce toxic effects, including liver damage and inflammation. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its adverse effects. Therefore, careful dosage optimization is essential in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. In beta-oxidation, this compound is broken down into acetyl-CoA units, which enter the citric acid cycle to produce energy. Additionally, this compound can be elongated and desaturated to form other long-chain fatty acids and bioactive lipids. These metabolic transformations are catalyzed by enzymes such as acyl-CoA dehydrogenases, elongases, and desaturases .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into lipoproteins, which facilitate its transport in the bloodstream to different tissues. Within cells, this compound can be transported by fatty acid-binding proteins (FABPs) to specific cellular compartments. These transport mechanisms ensure the proper distribution and localization of this compound, allowing it to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily within cellular membranes, where it integrates into the phospholipid bilayer. This localization is essential for its role in modulating membrane fluidity and function. Additionally, this compound can be targeted to specific organelles, such as mitochondria and peroxisomes, where it participates in metabolic processes. Post-translational modifications and targeting signals may direct this compound to these specific compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosanoic-20,20,20-d3 Acid can be synthesized through the hydrogenation of unsaturated fatty acids or by chemical synthesis involving the elongation of shorter fatty acids. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis or biotechnological methods using microorganisms engineered to produce the desired fatty acid. The process requires precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Eicosanoic-20,20,20-d3 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Substitution reactions can be performed using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: The major products include carboxylic acids and ketones.

  • Reduction: The primary product is the corresponding saturated fatty acid.

  • Substitution: The main products are halogenated derivatives of the fatty acid.

Scientific Research Applications

Eicosanoic-20,20,20-d3 Acid is widely used in scientific research due to its isotopic labeling properties. It is employed in:

  • Chemistry: Tracing biochemical pathways and studying enzyme mechanisms.

  • Biology: Investigating lipid metabolism and cell membrane dynamics.

  • Medicine: Developing diagnostic tools and studying disease mechanisms.

  • Industry: Enhancing the stability and functionality of lipid-based products.

Comparison with Similar Compounds

  • Palmitic acid

  • Stearic acid

  • Oleic acid

  • Linoleic acid

  • Arachidonic acid

Properties

IUPAC Name

20,20,20-trideuterioicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOBVWXKNCXXDE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.